Ethyl 3-({[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, an imidazolidinone ring, and a benzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl acetate: This intermediate is prepared by reacting furan-2-carboxaldehyde with phenylhydrazine to form a hydrazone, which is then cyclized to form the imidazolidinone ring.
Acetylation: The intermediate is acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Ethyl 3-aminobenzoate: The acetylated intermediate is then coupled with ethyl 3-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Ethyl 3-({[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and imidazolidinone rings may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3-({[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 3-(furan-2-yl)propanoate: A simpler compound with a furan ring and a propanoate ester.
Furan-2-carboxylic acid derivatives: Compounds with a furan ring and various functional groups.
Imidazolidinone derivatives: Compounds with an imidazolidinone ring and different substituents.
Properties
Molecular Formula |
C25H23N3O6 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O6/c1-2-33-24(31)17-8-6-9-18(14-17)26-22(29)15-21-23(30)28(19-10-4-3-5-11-19)25(32)27(21)16-20-12-7-13-34-20/h3-14,21H,2,15-16H2,1H3,(H,26,29) |
InChI Key |
GQRQHDMGHRSOGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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